4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
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Description
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as 4-nitro-2,1,3-benzoxadiazole2 and N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine1, have been studied extensively.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine. However, related compounds such as NBD-TMA (2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium) have been synthesized and used as fluorescent dyes3.Molecular Structure Analysis
The molecular structure of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is not readily available. However, the molecular formula of a similar compound, 4-Nitro-2,1,3-benzoxadiazole, is C6H3N3O32.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine. However, 7-nitro-2,1,3-benzoxadiazole derivatives have been studied as potential inhibitors of glutathione S-Transferase (GSTs), a family of enzymes involved in xenobiotic detoxification4.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine are not readily available. However, a related compound, NBD-TMA, is known to be a small, positively charged (+1) fluorescent dye3.Safety And Hazards
There is limited information available on the safety and hazards of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
Given the limited information available on 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine, future research could focus on its synthesis, properties, and potential applications. Similar compounds have shown promise in areas such as fluorescence imaging and cancer research35, suggesting potential avenues for further investigation.
properties
IUPAC Name |
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)10-7-6-9(11-12(10)15-19-14-11)13-8-4-2-1-3-5-8/h1-7,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCBQKODIUMKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine |
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